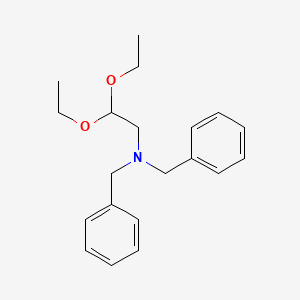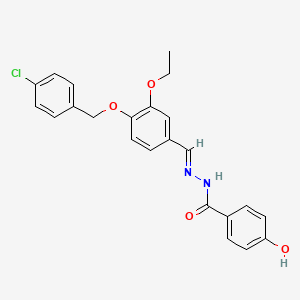
N,N-dibenzyl-2,2-diethoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2,2-diethoxyethanamine is a chemical compound with the molecular formula C20H27NO2amines . Specifically, it is a tertiary amine due to the presence of three alkyl or aryl groups attached to the nitrogen atom. The compound’s structure consists of a central nitrogen atom bonded to two benzyl groups and two ethoxy (C2H5O) groups.
Méthodes De Préparation
Synthetic Routes: The synthesis of N,N-dibenzyl-2,2-diethoxyethanamine involves the reaction of 2,2-diethoxyethanamine N,N-diethoxyethanamine ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the benzyl chloride, resulting in the formation of the desired compound.
Reaction Conditions:Reagents: 2,2-diethoxyethanamine, benzyl chloride
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Room temperature or slightly elevated
Procedure: Benzyl chloride is added dropwise to a solution of 2,2-diethoxyethanamine in the chosen solvent. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be scaled up using similar principles. due to its limited applications, it remains primarily a research compound.
Analyse Des Réactions Chimiques
Reactivity: N,N-dibenzyl-2,2-diethoxyethanamine can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N,N-dibenzyl-2,2-diethoxyacetamide.
Reduction: Reduction of the benzyl groups can yield N,N-dibenzyl-2,2-diethoxyethylamine.
Substitution: The benzyl groups can be substituted with other functional groups.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl groups.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: N,N-dibenzyl-2,2-diethoxyacetamide
- Reduction: N,N-dibenzyl-2,2-diethoxyethylamine
Applications De Recherche Scientifique
N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Catalysis: Investigation of its catalytic properties.
Mécanisme D'action
The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.
Comparaison Avec Des Composés Similaires
N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:
- N-Benzyl-2,2-dimethoxyethanamine (CAS: 54879-88-8)
- N,N-dibenzyl-N,N-dimethylmethanediamine (CAS: Not specified)
- N-benzyl-N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine (CAS: Not specified)
Propriétés
Formule moléculaire |
C20H27NO2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-2,2-diethoxyethanamine |
InChI |
InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Clé InChI |
XDKNQNZNKLIMOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)





![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)



![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
